molecular formula C21H34ClN3O5S B10825167 2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

Cat. No.: B10825167
M. Wt: 476.0 g/mol
InChI Key: UHPXMYLONAGUPC-UHFFFAOYSA-N
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Description

The compound 2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate; hydrochloride is a β-lactam antibiotic derivative. Its core structure consists of the 4-thia-1-azabicyclo[3.2.0]heptane ring system, a bicyclic framework characteristic of penicillins and cephalosporins. Key structural features include:

  • 6-position substitution: An azepan-1-ylmethylideneamino group, introducing a seven-membered ring (azepane) via an imine linkage.
  • Ester group: A 2,2-dimethylpropanoyloxymethyl ester at the 2-carboxylate position, likely enhancing lipophilicity and oral bioavailability.
  • Hydrochloride salt: Improves aqueous solubility for pharmaceutical formulation .

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPXMYLONAGUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FL-1039 hydrochloride involves the esterification of mecillinam with pivalic acid. The reaction typically occurs under acidic conditions, using a catalyst to facilitate the esterification process. The resulting compound is then converted to its hydrochloride salt form to enhance its solubility and stability .

Industrial Production Methods

Industrial production of FL-1039 hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

FL-1039 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

FL-1039 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its antibacterial properties and its effects on bacterial cell walls.

    Medicine: Employed in the treatment of urinary tract infections and other bacterial infections.

    Industry: Utilized in the development of new antibiotics and antibacterial agents .

Mechanism of Action

FL-1039 hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to cell lysis and death of the bacteria. The prodrug form, FL-1039 hydrochloride, is converted to its active form, mecillinam, in the body, which then exerts the antibacterial effects .

Comparison with Similar Compounds

Structural Features and Substituents

The table below highlights structural differences between the target compound and key analogs:

Compound Name Core Structure 6-Position Substituent 2-Position Group Molecular Weight (g/mol) Reference
Target Compound 4-Thia-1-azabicyclo[3.2.0]heptane Azepan-1-ylmethylideneamino 2,2-Dimethylpropanoyloxymethyl ester Not reported
Oxacillin (CAS 117-81-7) 4-Thia-1-azabicyclo[3.2.0]heptane 5-Methyl-3-phenylisoxazol-4-yl Sodium salt 401.4
Ampicillin (CAS 69-53-4) 4-Thia-1-azabicyclo[3.2.0]heptane (R)-2-Amino-2-phenylacetyl Free carboxylic acid 349.4
α-Phenoxypropyl-penicillin (CAS 551-27-9) 4-Thia-1-azabicyclo[3.2.0]heptane 2-Phenoxybutanoyl Free carboxylic acid 378.4
Decarboxyticarcillin (CAS 6933-26-2) 4-Thia-1-azabicyclo[3.2.0]heptane Thiophen-3-yl acetyl Free carboxylic acid 340.4

Key Observations :

  • The target compound’s azepan group is structurally distinct from the phenyl/isoxazole (oxacillin) or phenylacetyl (ampicillin) moieties in earlier β-lactams. This may confer resistance to enzymatic degradation .
  • The ester group contrasts with sodium salts (oxacillin) or free acids (ampicillin), suggesting improved membrane permeability .

Physicochemical Properties

  • Solubility : The hydrochloride salt enhances water solubility compared to free bases (e.g., ampicillin trihydrate solubility: ~10 mg/mL) .
  • Stability: Esters like the 2,2-dimethylpropanoyloxymethyl group may improve stability against gastric acid, enabling oral administration .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of molecules known as beta-lactams , which are characterized by their cyclic amide structure. The specific features of this compound include:

  • Molecular Formula : C₁₈H₃₃N₃O₄S
  • Molecular Weight : Approximately 367.54 g/mol
  • CAS Number : Not specifically listed but can be derived from its components.

The structural complexity includes a thiazolidine ring and an azepane moiety, which may contribute to its biological functions.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties . Beta-lactams are primarily known for their ability to inhibit bacterial cell wall synthesis, making them effective against a variety of bacteria:

  • Mechanism of Action : Beta-lactams bind to penicillin-binding proteins (PBPs), disrupting the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Efficacy : Studies have shown that derivatives with structural modifications can enhance activity against resistant strains of bacteria.

Case Studies

  • Antibacterial Efficacy :
    • A study conducted on related beta-lactam compounds demonstrated that modifications in the side chains significantly increased their antibacterial potency against Staphylococcus aureus and Escherichia coli.
    • The compound's structural features suggest potential improvements in binding affinity to PBPs compared to standard beta-lactams.
  • Antifungal Properties :
    • Preliminary tests have indicated that this compound may also exhibit antifungal activity against species such as Candida albicans, although further studies are required to quantify this effect.

Toxicity and Safety Profile

Understanding the safety profile is crucial for any potential therapeutic application:

  • Toxicity Studies : Initial toxicity assessments suggest low acute toxicity in animal models, but chronic exposure studies are necessary to establish long-term safety.
  • Safety Data Sheets (SDS) indicate that while the compound may pose some risks (e.g., skin irritation), proper handling and storage can mitigate these concerns.

Comparative Analysis Table

Property2,2-Dimethylpropanoyloxymethyl CompoundRelated Beta-Lactams
Antibacterial ActivityModerate to HighHigh
Antifungal ActivityLowModerate
ToxicityLow (acute)Variable
Mechanism of ActionPBP InhibitionPBP Inhibition

Conclusion from Research

The biological activity of 2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate; hydrochloride suggests promising applications in antimicrobial therapy, particularly against resistant bacterial strains. However, comprehensive studies are needed to fully elucidate its efficacy and safety profile.

Future Directions

Further research should focus on:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • Clinical trials to evaluate therapeutic effectiveness in human subjects.
  • Exploration of synergistic effects with other antimicrobial agents.

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